(2-Aminocyclopropyl)methanol

Description

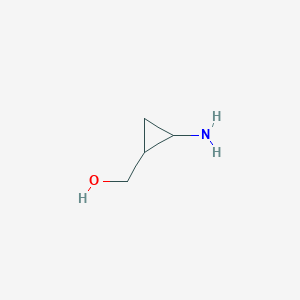

Structure

3D Structure

Properties

IUPAC Name |

(2-aminocyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACWILRABGNJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminocyclopropyl Methanol and Its Stereoisomers

Retrosynthetic Analysis of the (2-Aminocyclopropyl)methanol Framework

A retrosynthetic approach to (2-aminocyclopropyl)methanol involves dissecting the target molecule into simpler, more readily available starting materials. leah4sci.com The primary bond disconnections typically focus on the formation of the cyclopropane (B1198618) ring and the introduction of the amino and hydroxymethyl functionalities.

Key retrosynthetic disconnections for the (2-aminocyclopropyl)methanol framework can be envisioned through several pathways:

Cyclopropanation of an allylic alcohol derivative: This is a common strategy where the C1-C2 and C2-C3 bonds of the cyclopropane are formed from a double bond. The amino group can be introduced before or after cyclopropanation, often from a corresponding nitro or azide (B81097) precursor.

Ring contraction of a cyclobutane (B1203170) derivative: While less common, the transformation of a suitably functionalized cyclobutane can lead to the desired cyclopropylamine (B47189) skeleton.

Modification of a cyclopropanecarboxylic acid or ester: The carboxylic acid or ester group can be converted to the hydroxymethyl group via reduction, and the amino group can be introduced through methods like the Curtius or Hofmann rearrangement.

A crucial intermediate in many syntheses is a nitro-substituted cyclopropane, such as (trans-2-nitrocyclopropyl)methanol. thieme-connect.comresearchgate.net This intermediate allows for the late-stage reduction of the nitro group to the desired amine, offering a versatile entry point to the target molecule. researchgate.net

Development of Novel Synthetic Routes

The development of new synthetic routes for (2-aminocyclopropyl)methanol and its stereoisomers has been a major focus, with an emphasis on controlling the stereochemistry of the final product.

Achieving high levels of stereoselectivity and enantioselectivity is paramount for the synthesis of specific isomers of (2-aminocyclopropyl)methanol. One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For instance, the enantioselective synthesis of (-)-belactosin C, which contains a related aminocyclopropyl moiety, has been achieved using a tandem Mukaiyama aldol-lactonization process. researchgate.net

Another strategy is the use of chiral catalysts to induce asymmetry. The Corey-Bakshi-Shibata (CBS) reduction has been employed to introduce asymmetry early in a synthetic sequence leading to complex alkaloids containing the aminocyclopropyl motif. nih.gov

Diastereoselective methods aim to control the relative stereochemistry of the substituents on the cyclopropane ring. A highly trans-selective synthesis of 1-aryl-2-amino-cyclopropane carboxylates has been achieved through the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide. organic-chemistry.org This method provides exceptional diastereomeric ratios (>98:2) in a single step. organic-chemistry.org

Furthermore, diastereoselective intramolecular cyclopropanation reactions of enantioenriched substituted alpha-nitro diazoesters have been utilized to efficiently produce the trans-nitrocyclopropyl alanine (B10760859) moiety, a precursor to the corresponding aminocyclopropyl derivative. researchgate.net

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral molecules. frontiersin.org In the context of aminocyclopropyl derivatives, tandem methods for the catalytic asymmetric preparation of enantioenriched cyclopropylamines have been developed. nih.gov One such method involves the hydroboration of N-tosyl substituted ynamides, followed by a boron-to-zinc transmetalation and subsequent enantioselective addition to aldehydes in the presence of a chiral catalyst. nih.gov This one-pot procedure can afford amino cyclopropyl (B3062369) carbinols with three continuous stereocenters in good yields and high enantioselectivities. nih.gov

Chiral phase-transfer catalysis has also emerged as a powerful tool for the enantioselective synthesis of α,α-dialkyl-α-amino acids, which can be precursors to aminocyclopropyl derivatives. organic-chemistry.org Structurally well-defined C2-symmetric chiral quaternary ammonium (B1175870) bromides have been shown to catalyze the highly enantioselective alkylation of aldimine Schiff bases of amino acid tert-butyl esters. organic-chemistry.org

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. nih.gov While specific chemoenzymatic routes to (2-aminocyclopropyl)methanol are not extensively documented in the provided search results, the principles of this approach are highly relevant. Enzymes, such as ketoreductases (KREDs), can be used for the stereoselective reduction of carbonyl groups, a key transformation in many synthetic pathways. nih.gov The development of scalable flow systems using immobilized enzymes further enhances the potential of biocatalysis for producing fine chemicals. nih.gov For instance, the conversion of CO2 into valuable chemicals like methanol (B129727) through chemoenzymatic processes is an area of active research. mdpi.com

Optimization of Reaction Conditions and Synthetic Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired (2-aminocyclopropyl)methanol stereoisomer. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

In rhodium-catalyzed cyclopropanation reactions, catalyst loading has a significant impact on the outcome. Reducing the catalyst concentration can lead to decreased yields and longer reaction times. organic-chemistry.org The choice of solvent can also influence enantioselectivity in asymmetric reactions. acs.org

For methanol synthesis in general, optimization of process parameters such as the hydrogen/carbon dioxide ratio, temperature, pressure, and gas hourly space velocity is critical for maximizing yield. sdewes.org Response Surface Methodology (RSM) is a statistical tool that has been used to optimize these conditions. sdewes.org

Table 1: Examples of Catalysts and Conditions in the Synthesis of (2-Aminocyclopropyl)methanol Precursors

| Reaction Type | Catalyst | Starting Materials | Key Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Reference |

| Asymmetric Cyclopropanation | Chiral Amino Alcohol Derived Catalyst | N-tosyl substituted ynamides, Aldehydes | Tandem hydroboration, B-Zn transmetalation, cyclopropanation | Amino cyclopropyl carbinols | 72-82 | 76-94 | >20:1 | nih.gov |

| Diastereoselective Cyclopropanation | Rh₂(OAc)₄ | Aryldiazoacetates, N-vinylphthalimide | Dichloromethane, Room Temperature | trans-1-Aryl-2-amino-cyclopropane carboxylates | High | N/A | >98:2 | organic-chemistry.org |

| Catalytic Asymmetric Nitroaldol | Heterobimetallic Multifunctional Asymmetric Catalyst | Aldehyde, Nitromethane | THF, -50 °C | Nitroaldol adduct | 93 | 92 | N/A | clockss.org |

Scalability Considerations for (2-Aminocyclopropyl)methanol Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For (2-aminocyclopropyl)methanol, several factors must be carefully evaluated to ensure a safe, cost-effective, and efficient manufacturing process. These considerations include the choice of starting materials, the nature of the chemical transformations, and the methods for purification.

One of the primary routes to (2-aminocyclopropyl)methanol involves the reduction of a corresponding nitro-substituted precursor, namely (2-nitrocyclopropyl)methanol. The synthesis of racemic (trans-2-nitrocyclopropyl)methanol has been achieved in three steps starting from tert-butyl acrylate. For the preparation of enantiomerically pure forms, a six-step sequence commencing from the chiral pool starting materials (R)- or (S)-2,3-O-isopropylideneglyceraldehyde can be employed. researchgate.net A critical step in this sequence is the catalytic hydrogenation of the nitro group to the desired amine. This method has been successfully applied to produce all four stereoisomers of the related compound 3-(trans-2-aminocyclopropyl)alanine in high yields (91-95%). acs.org

Another notable approach involves the Corey-Chaykovsky reaction, which has been utilized in the synthesis of various (2-aminocyclopropyl)phenyl derivatives. acs.org This reaction allows for the formation of the cyclopropane ring. Subsequent functional group manipulations, such as a Curtius rearrangement, can be used to introduce the amino group. acs.org While effective on a laboratory scale, the scalability of the Curtius rearrangement can be a concern due to the use of potentially hazardous azide intermediates.

The choice of reagents and solvents is paramount in large-scale synthesis. For instance, a synthesis of 4-((±)-trans-2-aminocyclopropyl)phenyl derivatives involved the use of reagents like diphenylphosphoryl azide and triethylamine (B128534) in tert-butanol (B103910) for the introduction of the amino group via a Curtius rearrangement. ucl.ac.uk While this demonstrates a viable pathway, the use of such reagents on an industrial scale requires stringent safety protocols and specialized equipment.

Purification is another significant hurdle in scaling up production. Laboratory-scale syntheses often rely on chromatographic techniques, such as high-performance liquid chromatography (HPLC), for the separation of stereoisomers and the removal of impurities. acs.org However, chromatography is often not economically feasible for large-scale manufacturing. Therefore, developing synthetic routes that yield products with high purity, or that allow for purification by crystallization, is highly desirable for industrial applications.

Continuous flow chemistry presents a potential solution to some of the challenges of scaling up batch processes. Flow reactors can offer better control over reaction parameters, improved safety for hazardous reactions, and the potential for higher throughput. acs.org The industrial production of some aminocyclopropane derivatives has been suggested to employ continuous flow processes. acs.org

Below is a data table summarizing key scalability considerations for different synthetic approaches towards (2-aminocyclopropyl)methanol and related compounds.

| Synthetic Approach | Starting Materials | Key Reactions | Scalability Advantages | Scalability Challenges | Reported Scale |

| Nitro-precursor Reduction | tert-butyl acrylate, (R/S)-2,3-O-isopropylideneglyceraldehyde | Michael addition, cyclopropanation, reduction | High yields in reduction step, access to all stereoisomers. acs.org | Multi-step synthesis, potential for low overall yield. researchgate.net | Gram scale. researchgate.net |

| Corey-Chaykovsky & Curtius Rearrangement | Substituted styrenes | Corey-Chaykovsky reaction, Curtius rearrangement | Versatile for introducing the cyclopropane ring. acs.org | Use of potentially hazardous azides in Curtius rearrangement, reliance on chromatography. acs.org | Not specified, likely laboratory scale. |

| Modified Hoffmann Rearrangement | Alkylcyanoesters | Base hydrolysis, Hoffmann rearrangement | Avoids the use of azides. | May require specific brominating reagents and careful temperature control. | Not specified. |

Chemical Transformations and Derivatization of 2 Aminocyclopropyl Methanol

Reactivity of the Amino Group

The primary amino group in (2-aminocyclopropyl)methanol is a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. This reactivity allows for the straightforward synthesis of amides, carbamates, ureas, and various heterocyclic systems.

Acylation and Alkylation Reactions

The amino group of (2-aminocyclopropyl)methanol readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. Similarly, alkylation of the amino group can be achieved using alkyl halides or other electrophilic alkylating agents, leading to the formation of secondary or tertiary amines. The conditions for these reactions can be tailored to control the degree of alkylation.

Formation of Amides, Carbamates, and Ureas

The synthesis of amides from (2-aminocyclopropyl)methanol can be accomplished through various methods, including the reaction with carboxylic acids activated by coupling agents or the direct reaction with esters. nih.gov For instance, the direct amidation of esters with reagents like sodium amidoboranes can proceed efficiently at room temperature. nih.gov

Carbamates can be synthesized from (2-aminocyclopropyl)methanol by reaction with chloroformates or by utilizing carbon dioxide as a C1 building block in the presence of a suitable base and an alkyl halide. nih.govorganic-chemistry.org The latter approach offers a greener alternative to the use of phosgene (B1210022) derivatives. nih.gov

Urea (B33335) derivatives of (2-aminocyclopropyl)methanol can be prepared through several synthetic routes. One common method involves the reaction of the amine with an isocyanate. Alternatively, ureas can be synthesized directly from amines and carbon dioxide under specific reaction conditions, sometimes facilitated by catalysts. nih.gov The reaction of primary aliphatic amines with CO2 can also proceed without catalysts or organic solvents to yield urea derivatives. nih.gov

| Derivative | Reagents and Conditions | Reference |

| Amides | Carboxylic Acid Derivatives (e.g., Esters) with Sodium Amidoboranes | nih.gov |

| Carbamates | Carbon Dioxide, Alkyl Halide, Base (e.g., DBU) | nih.govorganic-chemistry.org |

| Ureas | Isocyanates or Carbon Dioxide and Ammonia | nih.gov |

Heterocyclic Ring Formations Involving the Nitrogen Atom

The nitrogen atom of the amino group in (2-aminocyclopropyl)methanol can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. These reactions often involve condensation with bifunctional electrophiles. For instance, reaction with α,β-unsaturated ketones or their derivatives can lead to the formation of fused pyridazine (B1198779) and pyrimidine (B1678525) systems. frontiersin.org The synthesis of N-heterocycles can also be achieved through alcohol dehydrogenative coupling reactions, which offer a sustainable approach using alcohols as starting materials. nih.gov

Reactivity of the Hydroxyl Group

The primary hydroxyl group of (2-aminocyclopropyl)methanol offers another site for chemical modification, primarily through reactions targeting the oxygen atom. These transformations include esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. organic-chemistry.org Transesterification, the exchange of the alkyl group of an ester with the alcohol, provides another route to ester derivatives. organic-chemistry.org

Etherification of the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Catalytic gas-phase etherification of alcohols with other alcohols, such as methanol (B129727), has also been reported. researchgate.net

| Reaction | Reagents and Conditions | Reference |

| Esterification | Carboxylic Acid, Acid Catalyst | organic-chemistry.org |

| Transesterification | Ester, Catalyst | organic-chemistry.org |

| Etherification | Alkyl Halide, Base (Williamson Synthesis) | organic-chemistry.org |

| Catalytic Etherification | Methanol, Zeolite Catalyst (Gas-Phase) | researchgate.net |

Oxidation and Reduction Pathways

The primary alcohol of (2-aminocyclopropyl)methanol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent and reaction conditions determines the extent of oxidation. For example, mild oxidizing agents can selectively yield the aldehyde, while stronger oxidants will lead to the carboxylic acid. The biological oxidation of primary alcohols like methanol is a well-studied process that proceeds first to the aldehyde and then to the carboxylic acid. khanacademy.org

While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the conversion of a derivative back to the alcohol. For instance, an ester derivative of the hydroxyl group could be reduced back to (2-aminocyclopropyl)methanol using a suitable reducing agent like lithium aluminum hydride. The direct reduction of N-protected amino acids to the corresponding amino alcohols is a common transformation in organic synthesis. core.ac.uk

Nucleophilic Substitution Reactions

The amino and hydroxyl groups of (2-aminocyclopropyl)methanol are both nucleophilic and can readily participate in substitution reactions with various electrophiles. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives.

The primary amine can undergo acylation, sulfonylation, and alkylation reactions. For instance, acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. N-alkylation of the amine can be achieved using alkyl halides, although overalkylation to form secondary and tertiary amines can be a competing process. To achieve selective mono-alkylation, reductive amination with aldehydes or ketones is often a more effective strategy.

The primary hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. For example, treatment with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylated derivative can then be reacted with various nucleophiles to displace the tosylate group. Alternatively, the alcohol can be directly displaced under acidic conditions, such as in the presence of a strong acid and a nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions of Amines and Alcohols

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation of Amine | Acetyl chloride, triethylamine (B128534), CH₂Cl₂ | N-acetyl derivative |

| Sulfonylation of Amine | p-Toluenesulfonyl chloride, pyridine | N-tosyl derivative |

| N-Alkylation of Amine | Alkyl halide, base | N-alkyl derivative |

| O-Tosylation of Alcohol | p-Toluenesulfonyl chloride, pyridine | O-tosyl derivative |

| Ether Synthesis | Alkyl halide, NaH, THF | O-alkyl (ether) derivative |

Transformations Involving the Cyclopropyl (B3062369) Ring

The high ring strain of the cyclopropane (B1198618) moiety in (2-aminocyclopropyl)methanol makes it susceptible to various ring-opening and rearrangement reactions, providing pathways to more complex molecular scaffolds.

Cyclopropyl Ring-Opening Reactions and Mechanistic Investigations

The cyclopropane ring can be opened under various conditions, including electrophilic, nucleophilic, and radical pathways. The regioselectivity and stereoselectivity of these reactions are often influenced by the substituents on the ring and the reaction conditions.

Electrophilic ring-opening can be initiated by protonation or reaction with other electrophiles. For example, treatment of aminocyclopropane derivatives with strong acids can lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile, resulting in a 1,3-difunctionalized propane (B168953) derivative. In the case of trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring-opening has been shown to occur at the distal C2-C3 bond, a finding consistent with the weakening of this bond by the σ-withdrawing ammonium (B1175870) group. researchgate.net

Nucleophilic ring-opening typically requires the presence of an electron-withdrawing group on the cyclopropane ring to activate it towards attack. While (2-aminocyclopropyl)methanol itself is not highly activated for nucleophilic ring-opening, its derivatives can be.

Radical-mediated ring-opening reactions of cyclopropane derivatives have also been extensively studied. These reactions often proceed via the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a homoallylic radical.

Rearrangement Reactions Involving the Cyclopropyl Moiety

One of the most notable rearrangement reactions applicable to (2-aminocyclopropyl)methanol is the Demjanov rearrangement. This reaction involves the treatment of a primary amine with nitrous acid to form a diazonium salt, which then undergoes loss of nitrogen gas to generate a carbocation. In the case of aminocyclopropyl systems, this carbocation can undergo ring expansion to form a cyclobutanol (B46151) or other rearranged alcohol products. The Tiffeneau-Demjanov rearrangement is a related transformation that converts a 1-aminomethyl-cycloalkanol into an enlarged cycloketone.

The reaction of cyclobutylmethylamine with nitrous acid, an analogous system, is known to yield a mixture of products arising from ring expansion, as well as unrearranged and ring-contracted alcohols. nih.gov This suggests that the diazotization of (2-aminocyclopropyl)methanol could lead to a complex mixture of products, including cyclobutanone (B123998) and cyclopropyl methanol derivatives. The product distribution is highly dependent on the stability of the intermediate carbocations and the migratory aptitude of the adjacent groups.

Cycloaddition Reactions of (2-Aminocyclopropyl)methanol Derivatives

Derivatives of (2-aminocyclopropyl)methanol containing unsaturation can participate in various cycloaddition reactions. For instance, if the alcohol or amine functionality is modified to introduce a double or triple bond, the resulting molecule can act as a diene or dienophile in Diels-Alder reactions, or as a component in [2+2] or [3+2] cycloadditions.

A key derivative for such reactions is (2-methylenecyclopropyl)methanol. The exocyclic double bond in this molecule can readily participate in cycloaddition reactions. For example, it can react with dienophiles in [4+2] cycloadditions or undergo [2+2] cycloadditions with alkenes or alkynes. Vinylcyclopropane derivatives, in general, are known to undergo thermal and metal-catalyzed [5+2] cycloadditions with olefins and alkynes to form seven-membered rings.

Multi-Functionalization Strategies for (2-Aminocyclopropyl)methanol

The presence of two distinct functional groups in (2-aminocyclopropyl)methanol allows for multi-step synthetic sequences where each group can be modified selectively. This sequential functionalization is a powerful strategy for the construction of complex molecules.

A typical multi-functionalization strategy might involve the protection of one functional group while the other is being transformed. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide, allowing for selective reactions at the hydroxyl group. Conversely, the hydroxyl group can be protected as an ether (e.g., silyl (B83357) ether or benzyl (B1604629) ether) to enable transformations of the amino group. After the desired modification, the protecting group can be removed to liberate the original functionality for further reactions.

This approach has been utilized in the synthesis of various biologically active molecules and complex natural products. By carefully choosing the sequence of reactions and the protecting groups, chemists can achieve a high degree of control over the synthesis and access a wide range of structurally diverse compounds starting from (2-aminocyclopropyl)methanol.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of (2-Aminocyclopropyl)methanol, specifically for differentiating between cis and trans diastereomers. The key to this assignment lies in the analysis of proton-proton (¹H-¹H) coupling constants (J-values) between the protons on the cyclopropane (B1198618) ring.

The rigid nature of the cyclopropane ring results in distinct dihedral angles between adjacent protons in the cis and trans configurations, which directly influences the magnitude of their vicinal coupling constants (³JHH). According to the Karplus equation, the coupling constant is dependent on the dihedral angle between the coupled protons. youtube.com

Generally, for substituted cyclopropanes, the coupling constant between cis-protons (dihedral angle of approximately 0°) is significantly larger than that between trans-protons (dihedral angle of roughly 120°). youtube.comresearchgate.net This difference allows for unambiguous stereochemical assignment. For the cyclopropyl (B3062369) protons in (2-Aminocyclopropyl)methanol, the following generalizations can be made:

cis-Isomer: The vicinal coupling constants (³JHH) between adjacent protons on the same face of the ring are typically in the range of 7-12 Hz. researchgate.net

trans-Isomer: The vicinal coupling constants (³JHH) between protons on opposite faces of the ring are characteristically smaller, usually falling within the 4-7 Hz range. researchgate.netresearchgate.net

By carefully analyzing the multiplicity and coupling constants of the signals corresponding to the cyclopropyl protons, the relative configuration of the amino and methanol (B129727) groups can be definitively established.

Table 1: Representative ¹H NMR Coupling Constants for Stereochemical Assignment of Substituted Cyclopropanes

| Stereoisomer | Proton Relationship | Typical ³JHH Coupling Constant (Hz) |

|---|---|---|

| cis | Vicinal (Dihedral Angle ≈ 0°) | 7 – 12 |

| trans | Vicinal (Dihedral Angle ≈ 120°) | 4 – 7 |

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical methods are essential for studying chiral molecules like (2-Aminocyclopropyl)methanol, providing information on their enantiomeric purity and absolute configuration. These techniques rely on the differential interaction of chiral substances with polarized light. wikipedia.orglibretexts.org

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption between left and right-handed circularly polarized light by a chiral molecule. libretexts.org Enantiomers of (2-Aminocyclopropyl)methanol will produce CD spectra that are mirror images of each other. A positive peak (Cotton effect) for one enantiomer will correspond to a negative peak for the other. nih.gov The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it an excellent tool for determining enantiomeric excess (ee). nih.gov A racemic mixture, having equal amounts of both enantiomers, is CD-silent. nih.gov By creating a calibration curve plotting the CD signal intensity against known enantiomeric compositions, the enantiomeric purity of an unknown sample can be accurately quantified. semanticscholar.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgresearchgate.net The resulting curve, known as an ORD spectrum, is characteristic of a specific chiral molecule. Enantiomers will produce mirror-image ORD curves. nih.gov This technique can be used to assess the enantiomeric purity of a sample by comparing its specific rotation at a given wavelength to that of the enantiomerically pure standard. researchgate.net

Table 2: Principles of Chiroptical Methods for Enantiomeric Purity

| Method | Principle | Application to (2-Aminocyclopropyl)methanol |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. libretexts.org | Enantiomers give mirror-image spectra. Signal amplitude is proportional to enantiomeric excess (ee). nih.gov |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. wikipedia.org | Enantiomers produce mirror-image ORD curves. Used to determine specific rotation and confirm enantiomeric identity. |

X-ray Crystallography of (2-Aminocyclopropyl)methanol Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration (e.g., R or S designation) of a chiral molecule. purechemistry.orgwikipedia.org This technique involves analyzing the diffraction pattern produced when X-rays are passed through a single, high-quality crystal of the compound. The resulting data allows for the creation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule. nih.gov

Since (2-Aminocyclopropyl)methanol is a low-melting solid or liquid at room temperature, it is not readily crystallizable in its native form. Therefore, to perform X-ray crystallography, it must first be converted into a suitable crystalline derivative. This is typically achieved by reacting the amine or alcohol with a chiral or achiral reagent to form a stable, crystalline salt or covalent compound. Common derivatization strategies include:

Salt formation: Reacting the basic amino group with a chiral acid (like tartaric acid or mandelic acid) or an achiral acid to form a crystalline salt, such as an oxalate (B1200264) or tartrate salt. wikipedia.org

Covalent modification: Creating derivatives such as amides or carbamates by reacting the amino group with a suitable acylating agent.

Once a suitable crystal is obtained, X-ray diffraction analysis can unambiguously determine the three-dimensional structure and thus the absolute configuration of each stereocenter in the molecule. nih.gov The technique of anomalous dispersion, often used in modern crystallography, allows for the direct determination of the absolute stereochemistry without the need for a reference chiral center. wikipedia.org

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule and its fragments with high accuracy, which in turn facilitates the elucidation of fragmentation pathways. thermofisher.comresearchgate.net For (2-Aminocyclopropyl)methanol, HRMS provides crucial information for structural confirmation and analysis.

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For amines, fragmentation is often directed by the nitrogen atom. jove.com Key principles applicable to (2-Aminocyclopropyl)methanol include:

Nitrogen Rule: A molecule with an odd number of nitrogen atoms, like (2-Aminocyclopropyl)methanol, will have a molecular ion (M⁺) with an odd mass-to-charge ratio (m/z). jove.comwhitman.edu

α-Cleavage: The most common fragmentation pathway for amines and alcohols is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). jove.comyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium or oxonium ion. youtube.com

For (2-Aminocyclopropyl)methanol, two primary α-cleavage pathways are expected:

Cleavage adjacent to the amino group: This would involve the breaking of a C-C bond within the cyclopropane ring, leading to a resonance-stabilized iminium cation.

Cleavage adjacent to the hydroxymethyl group: Loss of the hydroxymethyl group (•CH₂OH) via cleavage of the exocyclic C-C bond would result in a charged aminocyclopropyl fragment.

HRMS allows for the measurement of the exact mass of the molecular ion and each fragment ion, enabling the determination of their elemental formulas. This precise data is critical for proposing and confirming plausible fragmentation mechanisms, distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions), and ultimately verifying the structure of the parent molecule.

Computational and Theoretical Investigations of 2 Aminocyclopropyl Methanol

Conformational Analysis and Energy Minima

Conformational analysis of (2-Aminocyclopropyl)methanol is crucial for understanding its three-dimensional structure and the relative stabilities of its different spatial arrangements, known as conformers. Due to the rotational freedom around the C-C and C-O single bonds, as well as the orientation of the amino group, the molecule can exist in several conformations. Computational methods, such as molecular mechanics and quantum mechanical calculations, are employed to explore the potential energy surface of the molecule and identify its stable conformers, which correspond to energy minima.

The process typically begins with a systematic search of the conformational space by rotating the key dihedral angles. For each generated conformation, energy minimization is performed to locate the nearest local energy minimum. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature, typically using the Boltzmann distribution.

Illustrative Conformational Energy Data for (2-Aminocyclopropyl)methanol

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60° | 0.00 | 45.2 |

| B | 180° | 0.50 | 25.1 |

| C | -60° | 0.80 | 15.5 |

| D | 0° | 1.50 | 14.2 |

Note: The data in this table is illustrative and represents the type of information obtained from a computational conformational analysis.

The stability of these conformers is influenced by a combination of factors, including steric hindrance between the amino and hydroxymethyl groups, intramolecular hydrogen bonding, and torsional strain within the cyclopropyl (B3062369) ring. The most stable conformers are those that minimize these unfavorable interactions.

Electronic Structure and Bonding Characteristics

The electronic structure of (2-Aminocyclopropyl)methanol dictates its chemical properties and reactivity. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within the molecule and the nature of its chemical bonds.

Key aspects of the electronic structure that are investigated include the molecular orbital (MO) energy levels, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Analysis of the electron density distribution reveals the polar nature of the molecule, arising from the electronegativity differences between the oxygen, nitrogen, carbon, and hydrogen atoms. This polarity is quantified by the molecular dipole moment. The bonding characteristics, such as bond lengths and bond angles, are also determined and compared with experimental data where available.

Calculated Electronic Properties of (2-Aminocyclopropyl)methanol

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.3 D |

Note: The data in this table is hypothetical and serves to illustrate the typical output of electronic structure calculations.

Theoretical Studies on Reaction Mechanisms Involving the (2-Aminocyclopropyl)methanol Scaffold

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving the (2-Aminocyclopropyl)methanol scaffold. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and calculate the activation energies. This information is vital for understanding reaction pathways and predicting reaction outcomes.

For instance, theoretical studies can elucidate the mechanism of reactions such as nucleophilic substitution at the amino group or oxidation of the alcohol functionality. These studies typically involve locating the transition state structure for each elementary step of the reaction and calculating the energy barrier. The reaction pathway with the lowest energy barrier is generally the most favorable.

Such computational investigations can also shed light on the role of catalysts and solvents in the reaction mechanism. By including these components in the theoretical model, it is possible to gain a more accurate understanding of the reaction under realistic conditions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors (e.g., Fukui Functions)

Computational methods can predict various spectroscopic parameters for (2-Aminocyclopropyl)methanol, which can aid in its experimental characterization. For example, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum correspond to the different vibrational modes of the molecule, while the calculated chemical shifts in the NMR spectrum are sensitive to the electronic environment of the nuclei.

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of the reactivity of different sites within the molecule. nih.gov One such descriptor is the Fukui function, which indicates the propensity of a particular atomic site to undergo a nucleophilic, electrophilic, or radical attack. nih.gov The Fukui function helps in predicting the regioselectivity of chemical reactions. nih.gov For (2-Aminocyclopropyl)methanol, the Fukui functions would likely indicate that the nitrogen atom of the amino group is a primary site for electrophilic attack, while the oxygen atom of the hydroxymethyl group is also a potential site.

Illustrative Fukui Function Indices for (2-Aminocyclopropyl)methanol

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

| N | 0.05 | 0.25 | 0.15 |

| O | 0.08 | 0.20 | 0.14 |

| C(amino-substituted) | 0.12 | 0.03 | 0.08 |

| C(hydroxymethyl-substituted) | 0.10 | 0.04 | 0.07 |

Note: The data in this table is for illustrative purposes to show how Fukui functions quantify reactivity at different atomic sites.

Applications of 2 Aminocyclopropyl Methanol As a Chiral Building Block in Advanced Organic Synthesis

Design and Synthesis of Complex Molecules Incorporating the (2-Aminocyclopropyl)methanol Unit

The inherent structural rigidity and chirality of the (2-aminocyclopropyl)methanol framework make it an attractive component for the design of sophisticated molecular architectures. A notable example is its incorporation into novel imaging agents for positron emission tomography (PET). Researchers have designed and synthesized a series of (2-aminocyclopropyl)phenyl derivatives as irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in neurological disorders. acs.org

The synthesis of these complex molecules begins with the construction of a suitably protected aminocyclopropyl precursor. For instance, the synthesis of an N-(4-(2-aminocyclopropyl)phenyl)amide derivative involved a multi-step sequence starting from a protected aniline (B41778). Key steps included reductive amination with cyclopropanealdehyde, introduction of a Boc protecting group on the cyclopropylamine (B47189), and subsequent coupling reactions to build the final complex structure. acs.org This strategic approach highlights how the (2-aminocyclopropyl)methanol motif can be seamlessly integrated into larger, functionally complex molecules designed for specific biological applications.

Table 1: Exemplary Synthetic Pathway to a (2-Aminocyclopropyl)phenyl Derivative acs.org

| Step | Starting Material | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | Protected Aniline | Reductive amination with cyclopropanealdehyde, then Boc₂O | Boc-protected (2-aminocyclopropyl)phenyl intermediate | Introduction of the core aminocyclopropyl moiety. |

| 2 | Intermediate from Step 1 | Zinc, Acidic conditions | Aniline derivative with Boc-protected aminocyclopropyl group | Deprotection of a Troc group to reveal the aniline for coupling. |

| 3 | Intermediate from Step 2 | Benzoic acid, coupling agents | Coupled product with protected aminocyclopropyl group | Amide bond formation to build the final molecular scaffold. |

Development of New Synthetic Methodologies Utilizing (2-Aminocyclopropyl)methanol

While (2-aminocyclopropyl)methanol is often the target of advanced synthetic methodologies, its unique structure also informs the development of new synthetic strategies. The creation of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry, and methods that generate these scaffolds are of high value. rsc.org

Modern asymmetric synthesis relies on strategies like chiral auxiliaries and substrate-directable reactions to achieve high stereoselectivity. tdl.orgrsc.org For example, a three-step sequence involving an asymmetric aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol cleavage has been developed for the synthesis of chiral cyclopropane-carboxaldehydes, which are structurally related to (2-aminocyclopropyl)methanol. rsc.org In this approach, a temporary stereocenter guides the facial selectivity of the cyclopropanation reaction before being removed.

Role as a Precursor for Compounds with Potential Biological Activity (focus on scaffold design and mechanistic insights)

The cyclopropyl-amino alcohol framework is a "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds. The rigid nature of the cyclopropane (B1198618) ring helps to lock the relative orientation of the amino and methanol (B129727) substituents, which can lead to highly specific interactions with biological targets such as enzymes and receptors. researchgate.net

A prominent example is the development of derivatives of (2-aminocyclopropyl)methanol as potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key target in neuroscience. nih.gov By incorporating the cyclopropane ring, chemists can create conformationally restricted analogues of neurotransmitters, allowing for a precise probe of the receptor's binding site. Similarly, the scaffold is central to the design of irreversible inhibitors for Lysine-Specific Demethylase 1 (LSD1). acs.org The cyclopropylamine moiety in these inhibitors is crucial for the mechanism of action, which involves covalent modification of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. The antiviral drug Abacavir, a nucleoside reverse transcriptase inhibitor, also features a cyclopropylamino group, further underscoring the importance of this motif in bioactive molecules. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives based on the (2-aminocyclopropyl)methanol scaffold, SAR studies have provided key insights into the structural requirements for potent biological effects. nih.govnih.gov

In the development of LSD1 inhibitors, a series of (2-aminocyclopropyl)phenyl derivatives were synthesized to explore the SAR. acs.org Key findings from these studies indicated that:

Substituents: The nature and position of substituents on the phenyl ring and the amide portion of the molecule significantly influenced both the inhibitory potency against LSD1 and the pharmacokinetic properties.

Stereochemistry: The stereochemistry of the cyclopropane ring is often vital for biological activity, as enzymes and receptors are chiral environments. A perfect stereochemical match between the inhibitor and the target is often required for strong inhibition. nih.gov

Table 2: Structure-Activity Relationship of Selected LSD1 Inhibitors acs.org

| Compound | R Group (Modification) | LSD1 Inhibitory Activity (IC₅₀, nM) | Key Observation |

|---|---|---|---|

| 1a | Phenyl | Potent | Serves as a baseline irreversible inhibitor. |

| 1e | Fluorinated Phenyl | Potent | Tailored lipophilicity to improve brain permeability and reduce non-specific binding. |

| Analog X | Bulky Alkyl Group | Reduced Potency | Suggests steric hindrance in the binding pocket. |

| Analog Y | Polar Group | Altered Pharmacokinetics | Demonstrates the tunability of properties like blood-brain barrier penetration. |

Compounds derived from (2-aminocyclopropyl)methanol serve as excellent mechanistic probes to investigate molecular interactions. The unique chemical properties of the cyclopropane ring can be exploited to design mechanism-based inhibitors. These inhibitors are unreactive until they are activated by the target enzyme's catalytic machinery, leading to the formation of a reactive species that covalently binds to the enzyme, causing irreversible inhibition. nih.gov

In the case of the LSD1 inhibitors, the (2-aminocyclopropyl)amine moiety is oxidized by the enzyme's FAD cofactor, generating a reactive cyclopropyliminium cation. This intermediate then undergoes a ring-opening reaction, leading to the formation of a stable covalent adduct with the FAD cofactor, thus inactivating the enzyme. acs.org By radiolabeling these inhibitors (e.g., with ¹⁸F), they can be transformed into PET imaging agents. These agents allow for the non-invasive visualization and quantification of LSD1 expression levels in the brain, providing a powerful tool for studying neurological diseases and verifying that therapeutic drugs are engaging with their intended target in vivo. acs.org Molecular docking studies further complement these experimental approaches by predicting the binding poses of these inhibitors within the enzyme's active site, guiding the rational design of more potent and selective compounds. jbcpm.comnih.gov

Applications in Chiral Ligand and Catalyst Design

Chiral β-amino alcohols are a well-established class of ligands in asymmetric catalysis. nih.gov The nitrogen and oxygen atoms can chelate to a metal center, forming a rigid, chiral environment that directs the stereochemical outcome of a chemical reaction. mdpi.comrsc.org Given its structure as a chiral 1,2-amino alcohol, (2-aminocyclopropyl)methanol is a promising candidate for the design of novel chiral ligands.

While specific applications of (2-aminocyclopropyl)methanol itself as a ligand are not yet widely reported, its structural analogues have proven effective. For example, chiral amino alcohols with rigid backbones, such as (1S,2R)-1-amino-2-indanol, have been successfully used as ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of imines, achieving high yields and enantiomeric excesses. mdpi.com The rigidity of the ligand framework is crucial for achieving effective enantiocontrol. The cyclopropane ring in (2-aminocyclopropyl)methanol provides a similar conformational rigidity, suggesting its potential in analogous catalytic systems. Such ligands could be applied in a variety of important transformations, including asymmetric hydrogenations, alkylations, and cycloadditions.

Table 3: Performance of a Representative Chiral β-Amino Alcohol Ligand in Asymmetric Transfer Hydrogenation mdpi.com

| Substrate (N-Phosphinyl Ketimine) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone derivative | (1S,2R)-1-amino-2-indanol | >95 | 82 |

| Propiophenone derivative | (1S,2R)-1-amino-2-indanol | 94 | 75 |

Analytical Methodologies for Purity and Stereochemical Assessment

Chromatographic Techniques for Separation and Quantification (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are central to the analysis of (2-Aminocyclopropyl)methanol, providing the means to separate the compound from impurities and to resolve its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the premier technique for the enantioselective separation of chiral compounds like (2-Aminocyclopropyl)methanol. nih.gov The choice of a suitable chiral stationary phase (CSP) is critical for achieving successful enantiomeric resolution. yakhak.org For a molecule containing both an amine and an alcohol functional group, several types of CSPs are applicable.

Polysaccharide-based CSPs: Columns with chiral selectors based on coated or immobilized polysaccharide derivatives, such as amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used for the resolution of a broad range of chiral molecules, including amines and alcohols. yakhak.orgeijppr.com For instance, amylose tris(3,5-dimethylphenylcarbamate) has shown superior performance in resolving α-amino acid esters, which share functional similarities with (2-Aminocyclopropyl)methanol. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. eijppr.com Optimization of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol, ethanol), is crucial for achieving good resolution. yakhak.orgcsfarmacie.cz

Macrocyclic Glycopeptide CSPs: Teicoplanin-based CSPs are particularly effective for the chiral separation of native amino acids and compounds with amino alcohol structures. rsc.org The complex structure of teicoplanin offers multiple chiral recognition sites, facilitating separation through hydrogen bonding, ionic interactions, and steric hindrance. rsc.org A teicoplanin-cyclodextrin bilayer CSP has been shown to boost the chiral separation of native amino acids by providing more chiral recognition sites. rsc.org

Cyclodextrin-based CSPs: Derivatized cyclodextrins bonded to silica (B1680970) gel serve as effective CSPs, particularly in reversed-phase or polar organic modes. nih.govcsfarmacie.cz The hydrophobic cavity of the cyclodextrin (B1172386) can form inclusion complexes with the cyclopropyl (B3062369) ring of the analyte, while interactions with the derivatized rim provide enantioselectivity. csfarmacie.cz

The quantification of each enantiomer is typically performed using a UV or fluorescence detector, especially if the molecule is derivatized with a suitable chromophore or fluorophore. yakhak.org Method validation according to ICH guidelines would ensure linearity, accuracy, and precision for reliable quantification of enantiomeric purity. yakhak.orgnih.gov

Gas Chromatography (GC):

Gas chromatography is a powerful technique for assessing the purity of volatile compounds and can be adapted for chiral separations. For a compound like (2-Aminocyclopropyl)methanol, GC analysis, particularly with a flame ionization detector (FID) or a mass spectrometer (MS), can quantify its purity and identify volatile impurities. semanticscholar.orgmdpi.com

Purity Analysis: A GC-FID method can be developed to quantify (2-Aminocyclopropyl)methanol and related volatile impurities. Headspace GC is a particularly suitable technique for analyzing residual volatile amines in pharmaceutical ingredients, minimizing contamination of the GC system. semanticscholar.orgresearchgate.net A capillary column, such as one coated with dimethylpolysiloxane, is often used for separation. semanticscholar.org

Chiral GC: For stereochemical assessment, chiral GC columns are necessary. A stationary phase like Chirasil-β-Dex, a permethylated beta-cyclodextrin, has been successfully used for the enantioselective analysis of various chiral cyclopropane (B1198618) derivatives. researchgate.net The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. wiley.com Temperature programming is a key parameter for optimizing chiral resolution in GC. wiley.com However, direct analysis of underivatized amino alcohols by GC can be challenging due to their polarity, which may cause peak tailing. Derivatization is often employed to improve chromatographic performance. nih.gov

Table 1: Comparison of Chromatographic Techniques for (2-Aminocyclopropyl)methanol Analysis

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Primary Application | Enantiomeric separation and quantification. | Purity analysis, quantification of volatile impurities, chiral separation (often with derivatization). |

| Stationary Phases | Polysaccharide-based (e.g., Chiralpak®), Macrocyclic glycopeptide (e.g., Teicoplanin), Cyclodextrin-based. yakhak.orgcsfarmacie.czrsc.org | Chiral: Permethylated cyclodextrins (e.g., Chirasil-β-Dex). Achiral: Polysiloxane-based (e.g., DB-624). researchgate.netresearchgate.net |

| Mobile/Carrier Gas | Liquid mobile phases (e.g., Hexane/Isopropanol, Acetonitrile/Water). yakhak.orgcsfarmacie.cz | Inert carrier gas (e.g., Helium, Hydrogen). wiley.com |

| Detection | UV, Fluorescence Detector (FLD), Mass Spectrometry (MS). yakhak.orgamericanpharmaceuticalreview.com | Flame Ionization Detector (FID), Mass Spectrometry (MS). semanticscholar.orgmdpi.com |

| Derivatization | Can be used to enhance detection or for indirect chiral separation. | Often required to improve volatility and peak shape, and for chiral separation. nih.gov |

| Key Advantages | Wide applicability, numerous available CSPs, robust for quantification. nih.gov | High resolution, sensitivity for volatile compounds. researchgate.net |

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For (2-Aminocyclopropyl)methanol, derivatization can enhance detectability, improve chromatographic peak shape, and enable or improve chiral separation.

Derivatization for HPLC Analysis: To facilitate the separation of enantiomers on a standard achiral column, (2-Aminocyclopropyl)methanol can be reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated. Reagents like o-phthaldialdehyde (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine) are commonly used to derivatize primary amines, forming fluorescent isoindole derivatives. researchgate.net This not only allows for highly sensitive fluorescence detection but also introduces a new chiral center, enabling diastereomeric separation. researchgate.net Similarly, fluorescent derivatization reagents have been developed for chiral alcohols and amines, allowing detection at femtomole levels. nih.gov

Derivatization for GC Analysis: As amino alcohols can exhibit poor chromatographic behavior in GC, derivatization is often essential. nih.gov A two-step process is common for amino acids and can be adapted for (2-Aminocyclopropyl)methanol. sigmaaldrich.com The hydroxyl group can be silylated, and the amino group can be acylated. For chiral analysis, the amino group can be reacted with an achiral reagent like trifluoroacetic anhydride (B1165640) (TFAA) prior to separation on a chiral GC column. nih.gov This blocks the polar amine, reducing peak tailing and improving volatility, which leads to better resolution and shorter analysis times on a chiral stationary phase. nih.govsigmaaldrich.com

Table 2: Common Derivatization Reagents for Amine and Alcohol Functional Groups

| Functional Group | Reagent | Purpose | Analytical Technique |

| Primary Amine | o-Phthaldialdehyde (OPA) / Chiral Thiol | Formation of fluorescent diastereomers for chiral separation on achiral columns. researchgate.net | HPLC-FLD |

| Primary Amine | Nitrobenzoxadiazole (NBD) derivatives | Enhances UV and fluorescence detection for chiral separation on CSPs. yakhak.org | HPLC-UV/FLD |

| Primary Amine | Trifluoroacetic anhydride (TFAA) | Blocks polar amine group, increases volatility, improves peak shape. nih.gov | GC |

| Hydroxyl Group | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. sigmaaldrich.com | GC |

Future Directions and Emerging Research Avenues for 2 Aminocyclopropyl Methanol Chemistry

Exploration of Unexplored Synthetic Pathways and Novel Reagents

While methods for the synthesis of (2-Aminocyclopropyl)methanol and its derivatives exist, there remains considerable scope for the development of more efficient, stereoselective, and sustainable synthetic strategies. Future research will likely focus on overcoming the limitations of current multi-step procedures, which can be resource-intensive and generate significant waste.

Key areas of exploration may include:

Asymmetric Catalysis: The development of novel catalytic systems for the enantioselective synthesis of different stereoisomers of (2-Aminocyclopropyl)methanol is a paramount objective. This could involve transition-metal-catalyzed cyclopropanation reactions using chiral ligands or organocatalytic approaches that can precisely control the stereochemistry of the cyclopropane (B1198618) ring and its substituents.

C-H Activation Strategies: Direct functionalization of C-H bonds represents a powerful tool in modern synthesis. Future work could target the development of methods for the direct installation of the aminomethanol (B12090428) group onto a cyclopropane core or the construction of the cyclopropane ring itself via C-H activation, thereby streamlining the synthetic sequence.

Novel Reagent Development: The design of new reagents that can deliver the aminocyclopropyl moiety or its precursors in a single step would be a significant advance. This could involve the creation of novel cyclopropyl (B3062369) building blocks that are readily incorporated into more complex molecules. For instance, the synthesis of (2-aminocyclopropyl)phenyl derivatives often involves multi-step sequences including protection, reductive amination, and deprotection. The development of reagents that bypass these steps would be highly valuable.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity and milder reaction conditions. Screening for or engineering enzymes capable of specific cyclopropanations or functional group interconversions related to (2-Aminocyclopropyl)methanol is a promising research frontier.

| Potential Synthetic Strategy | Description | Anticipated Advantages |

| Asymmetric Cyclopropanation | Use of chiral catalysts (e.g., Rh, Cu, Pd complexes) with diazo compounds and appropriate alkenes to directly form the chiral cyclopropane ring. | High enantioselectivity, atom economy. |

| Organocatalytic Routes | Employing small organic molecules as catalysts to control stereochemistry during ring formation or functionalization. | Metal-free, often milder conditions, reduced toxicity. |

| C-H Functionalization | Direct, catalyzed introduction of amino and/or methanol (B129727) groups onto a pre-existing cyclopropane scaffold. | Increased step-economy, reduced pre-functionalization. |

| Enzymatic Synthesis | Utilization of engineered enzymes for stereospecific reactions, such as stereoselective reduction or amination. | Exceptional selectivity, green reaction conditions (aqueous media, ambient temperature). |

Development of Unprecedented Chemical Transformations and Rearrangements

The strained nature of the cyclopropane ring makes (2-Aminocyclopropyl)methanol and its derivatives susceptible to a variety of ring-opening reactions and rearrangements, leading to diverse and complex molecular scaffolds. The strategic placement of the amino and hydroxyl groups can be exploited to direct or participate in these transformations in novel ways.

Future research in this area could focus on:

Controlled Ring-Opening Reactions: Investigating the selective ring-opening of the cyclopropane ring using transition metal catalysts, Lewis acids, or radical initiators. The regioselectivity and stereoselectivity of these reactions could be controlled by the substrate or catalyst, providing access to a wide range of linear or heterocyclic compounds.

Novel Cationic Rearrangements: The transformation of cyclopropyl methanols into other structures via cationic intermediates is a known process. For example, cyclopropylcarbinyl cations are known to undergo rearrangements to other cyclopropyl cations or open to form homoallylic systems. The presence of the amino group in (2-Aminocyclopropyl)methanol could significantly influence the stability and reaction pathways of such cationic intermediates, potentially leading to unprecedented molecular frameworks. The behavior of these systems can differ based on stereochemistry, offering a rich field for investigation.

Radical-Mediated Transformations: Exploring the chemistry of cyclopropylcarbinyl radicals generated from (2-Aminocyclopropyl)methanol derivatives. These high-energy intermediates can undergo rapid ring-opening, providing a pathway to functionalized cyclopentane (B165970) systems or other unique structures not easily accessible through other means.

Participation of Neighboring Groups: The amino and hydroxyl groups can act as internal nucleophiles or directing groups in various transformations. Research into reactions where these groups participate in ring-opening, rearrangement, or annulation cascades could lead to the efficient synthesis of complex nitrogen- and oxygen-containing heterocycles.

| Transformation Type | Potential Trigger | Possible Outcome/Product Class |

| Cationic Rearrangement | Protic/Lewis Acids (e.g., SOCl₂) | Allylic amines, expanded or rearranged ring systems. |

| Transition-Metal Catalyzed Ring Opening | Pd, Rh, Ni, or Au catalysts | Functionalized linear amines, heterocycles (e.g., pyrrolidines). |

| Radical Ring-Opening/Annulation | Radical initiators (e.g., AIBN), photoredox catalysis | Substituted cyclopentylamines, complex acyclic structures. |

| Neighboring Group Participation | Intramolecular reaction conditions | Bicyclic heterocycles, spirocyclic compounds. |

Potential for Integration into Advanced Materials Science or Supramolecular Chemistry

The unique structural and functional attributes of (2-Aminocyclopropyl)methanol make it an intriguing building block for the construction of advanced materials and complex supramolecular assemblies. The combination of a rigid, conformationally restricted cyclopropane core with hydrogen-bonding amine and alcohol groups offers significant potential.

Emerging research avenues include:

Polymer Chemistry: (2-Aminocyclopropyl)methanol can be envisioned as a novel monomer for polymerization. The two functional groups could be used to create polyesters, polyamides, or polyurethanes. The rigid cyclopropane unit incorporated into the polymer backbone would impart unique thermal and mechanical properties, potentially leading to materials with high glass transition temperatures or specific conformational preferences.

Metal-Organic Frameworks (MOFs): The amino and hydroxyl groups are excellent coordinating sites for metal ions. As a bifunctional organic linker, (2-Aminocyclopropyl)methanol could be used to construct novel MOFs. The defined stereochemistry of the linker could be used to control the chirality and pore environment of the resulting framework, making such materials potentially useful for enantioselective separations or asymmetric catalysis.

Supramolecular Self-Assembly: The ability to form multiple hydrogen bonds makes this molecule an ideal candidate for designing self-assembling systems. It could be used to form gels, liquid crystals, or discrete molecular capsules held together by non-covalent interactions. The cyclopropane ring would serve as a rigid spacer element, influencing the geometry and stability of the resulting assemblies.

Surface Functionalization: The molecule could be used to modify the surfaces of materials (e.g., silica (B1680970), gold nanoparticles), introducing both amino and hydroxyl functionalities. Such modified surfaces could find applications in chromatography, sensing, or as platforms for bioconjugation.

Adoption in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers numerous advantages in terms of safety, efficiency, scalability, and automation. The synthesis and derivatization of (2-Aminocyclopropyl)methanol are well-suited for adoption into these modern platforms.

Future directions in this domain are:

Development of Continuous Flow Syntheses: Designing and optimizing a continuous flow process for the multi-step synthesis of (2-Aminocyclopropyl)methanol. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, residence time) and enables the safe handling of potentially hazardous reagents or unstable intermediates. The successful application of flow synthesis to related structures like cyclopropylamines and other amino alcohols demonstrates the feasibility of this approach.

Automated Library Synthesis: Integrating a flow reactor with automated liquid handling and purification systems would enable the rapid synthesis of a library of (2-Aminocyclopropyl)methanol derivatives. By systematically varying reaction partners or conditions, hundreds of analogues could be generated for applications in drug discovery or materials science with minimal manual intervention.

Process Analytical Technology (PAT): Incorporating in-line analytical techniques (e.g., IR, NMR, HPLC) into a flow setup would allow for real-time monitoring and optimization of the reaction. This would accelerate the development of robust and scalable synthetic processes for this valuable chemical building block.

| Parameter | Advantage of Flow Chemistry | Relevance to (2-Aminocyclopropyl)methanol Synthesis |

| Safety | Small reactor volumes, excellent heat transfer. | Safe handling of energetic intermediates (e.g., from diazo compounds) or exothermic reactions. |

| Efficiency | Shortened reaction times, improved yields through precise control. | Optimization of multi-step sequences, reducing processing time. |

| Scalability | Scaling out by running longer or in parallel, avoiding re-optimization. | Straightforward production of gram to kilogram quantities for further research. |

| Automation | Integration with robotics for library synthesis and optimization. | Rapid exploration of chemical space around the core scaffold. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Aminocyclopropyl)methanol, and how can reaction yields be improved?

- Methodological Answer : The synthesis of (2-Aminocyclopropyl)methanol derivatives often involves cyclopropanation reactions using transition-metal catalysts such as rhodium or copper complexes. Key steps include controlling temperature (typically 0–25°C) and pressure to ensure selectivity, followed by purification via column chromatography or recrystallization. For example, cyclopropane ring formation in similar aminocyclopropyl compounds requires precise stoichiometric ratios of reactants and inert atmospheres to minimize side reactions . Yield optimization can be achieved by adjusting catalyst loading (e.g., 5–10 mol%) and reaction time (12–24 hours).

Q. Which analytical techniques are critical for confirming the structural integrity of (2-Aminocyclopropyl)methanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the cyclopropane ring and hydroxyl/amine functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical assignments. Elemental analysis (e.g., CHN) validates purity, particularly for hydrochloride salts, as seen in anti-LSD1 derivatives like N-(4-(2-Aminocyclopropyl)phenyl)benzamide .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store (2-Aminocyclopropyl)methanol derivatives in airtight containers under inert gas (argon or nitrogen) at room temperature. Protect from light to prevent photodegradation, as hydroxyl and amine groups are prone to oxidation. For hygroscopic derivatives, use desiccants like silica gel. Stability studies on analogous compounds (e.g., (2-Aminophenyl)methanol) recommend periodic purity checks via HPLC .

Advanced Research Questions

Q. How does the 2-aminocyclopropyl moiety influence biological activity in LSD1 inhibitors?

- Methodological Answer : The rigid cyclopropane ring imposes conformational constraints, enhancing binding affinity to LSD1’s active site. Structure-activity relationship (SAR) studies show that substituting the cyclopropane with bulkier groups (e.g., biphenyl in OG-L002) improves selectivity over monoamine oxidases (MAO-A/B). Competitive inhibition assays (IC₅₀ = 2.5 µM for LSD1 vs. 230 µM for MAO-A) highlight the role of the aminocyclopropyl group in disrupting flavin-dependent demethylase activity .

Q. How can researchers resolve contradictions in reported biological activity data for (2-Aminocyclopropyl)methanol derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. To address this:

- Conduct dose-response curves across multiple cell models (e.g., cancer vs. non-cancer).

- Validate purity via orthogonal methods (e.g., LC-MS and NMR).

- Compare results with structural analogs (e.g., thiophene- or pyridine-substituted derivatives) to isolate pharmacophore contributions .

Q. What strategies are effective for designing (2-Aminocyclopropyl)methanol-based prodrugs?

- Methodological Answer : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the hydroxyl or amine positions to enhance bioavailability. For CNS-targeted prodrugs, incorporate lipophilic substituents (e.g., benzyl or alkyl chains) to improve blood-brain barrier penetration. In vitro stability testing in simulated gastric fluid (pH 1.2) and plasma can guide structural modifications .

Q. How can computational modeling predict interactions between (2-Aminocyclopropyl)methanol derivatives and target enzymes?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of LSD1 (PDB: 2H94) to map hydrogen bonds between the cyclopropane amine and Asp555/Glu564 residues. Molecular dynamics simulations (100 ns) assess binding stability, while free-energy calculations (MM-GBSA) quantify interaction strengths. Validate predictions with mutagenesis studies targeting key residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.